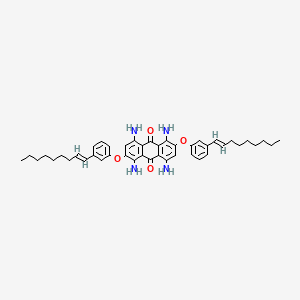
1,4,5,8-Tetraamino-2,6-bis(3-(non-1-en-1-yl)phenoxy)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,5,8-Tetraamino-2,6-bis(3-(non-1-en-1-yl)phenoxy)anthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetraamino-2,6-bis(3-(non-1-en-1-yl)phenoxy)anthracene-9,10-dione typically involves multi-step organic reactions. The starting materials often include anthraquinone derivatives, which undergo a series of substitutions and additions to introduce the amino and phenoxy groups. Common reagents used in these reactions include amines, phenols, and various catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the quality control of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,4,5,8-Tetraamino-2,6-bis(3-(non-1-en-1-yl)phenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to hydroquinone.
Substitution: Amino and phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures and pH to ensure selective transformations .
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
1,4,5,8-Tetraamino-2,6-bis(3-(non-1-en-1-yl)phenoxy)anthracene-9,10-dione has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of advanced organic materials and dyes.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of high-performance polymers and electronic materials.
Wirkmechanismus
The mechanism of action of 1,4,5,8-Tetraamino-2,6-bis(3-(non-1-en-1-yl)phenoxy)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple amino groups facilitate binding to active sites, while the phenoxy groups enhance its stability and solubility. Pathways involved in its action include inhibition of specific enzymes and modulation of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other anthraquinone derivatives such as:
- 2,3,5,6-Tetraamino-2,5-cyclohexadiene-1,4-dione
- 2,3,7,8-Tetraamino-5,10-dihydrophenazine-1,4,6,9-tetraone .
Uniqueness
1,4,5,8-Tetraamino-2,6-bis(3-(non-1-en-1-yl)phenoxy)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of amino and phenoxy groups allows for versatile chemical modifications and applications in various fields .
Eigenschaften
Molekularformel |
C44H52N4O4 |
|---|---|
Molekulargewicht |
700.9 g/mol |
IUPAC-Name |
1,4,5,8-tetraamino-2,6-bis[3-[(E)-non-1-enyl]phenoxy]anthracene-9,10-dione |
InChI |
InChI=1S/C44H52N4O4/c1-3-5-7-9-11-13-15-19-29-21-17-23-31(25-29)51-35-27-33(45)37-39(41(35)47)43(49)38-34(46)28-36(42(48)40(38)44(37)50)52-32-24-18-22-30(26-32)20-16-14-12-10-8-6-4-2/h15-28H,3-14,45-48H2,1-2H3/b19-15+,20-16+ |
InChI-Schlüssel |
XKEFTXFHFDXJPK-MXWIWYRXSA-N |
Isomerische SMILES |
CCCCCCC/C=C/C1=CC(=CC=C1)OC2=C(C3=C(C(=O)C4=C(C3=O)C(=CC(=C4N)OC5=CC=CC(=C5)/C=C/CCCCCCC)N)C(=C2)N)N |
Kanonische SMILES |
CCCCCCCC=CC1=CC(=CC=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=CC(=C4N)OC5=CC=CC(=C5)C=CCCCCCCC)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


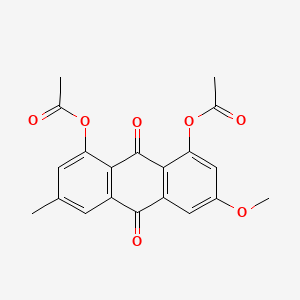

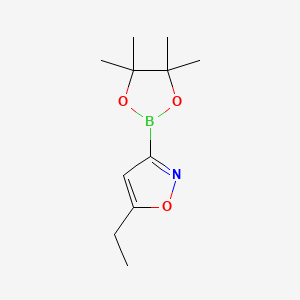

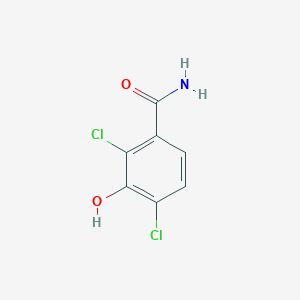
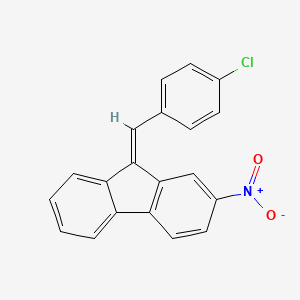
![2-(10-(3-Methoxypropoxy)spiro[4.5]dec-6-en-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13143128.png)
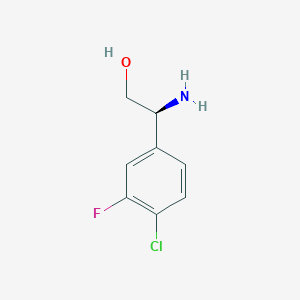
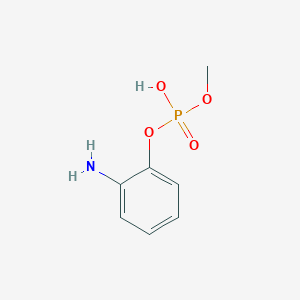
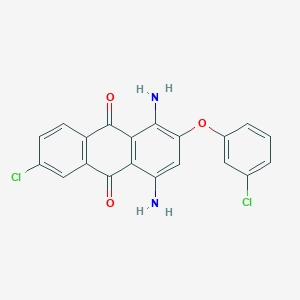

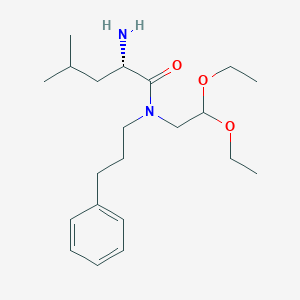
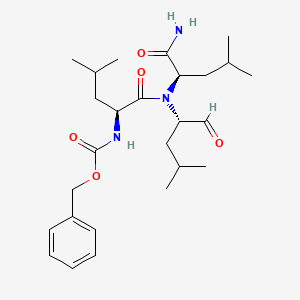
![3,6-Dimethoxy-6-(4-methoxyphenyl)-6h-chromeno[3,4-b]quinoxaline](/img/structure/B13143165.png)
